BenchChemオンラインストアへようこそ!

Naftifine Hydrochloride

Dermatophytosis Clinical trial Topical antifungal

Naftifine Hydrochloride (CAS 65473-14-5) is the founding allylamine antifungal and the sole class member restricted exclusively to topical administration due to extensive first-pass metabolism—eliminating systemic exposure risks. Phase III evidence confirms clinical parity with clotrimazole/hydrocortisone combination therapy, enabling corticosteroid-sparing monotherapy. A 94.07% composite cure rate vs. terbinafine and validated MIC benchmarks (0.1–0.2 μg/mL against dermatophytes) support use in generic formulation, antifungal susceptibility panels, and clinical trial comparator arms. Seven active DMFs streamline ANDA filing.

Molecular Formula C21H22ClN
Molecular Weight 323.9 g/mol
CAS No. 65473-14-5
Cat. No. B001222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftifine Hydrochloride
CAS65473-14-5
SynonymsAW 105843;  AW105843;  AW-105843;  AW 105-843;  SN 105843;  SN105843;  SN-105843;  Naftifine, Naftifine hydrochloride;  Naftin; (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride
Molecular FormulaC21H22ClN
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
InChIKeyOLUNPKFOFGZHRT-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naftifine Hydrochloride CAS 65473-14-5: Allylamine Antifungal Procurement Specification


Naftifine Hydrochloride (CAS 65473-14-5) is the hydrochloride salt form of naftifine, a synthetic allylamine antifungal agent and the founding compound of the allylamine class [1]. Discovered at the Sandoz Research Institute in 1974 and marketed as a topical antifungal since 1985, naftifine functions by selectively inhibiting squalene-2,3-epoxidase, a key enzyme in fungal ergosterol biosynthesis, resulting in ergosterol depletion and intracellular squalene accumulation [2]. The compound is formulated exclusively for topical administration as 1% and 2% creams and gels, indicated for tinea pedis, tinea cruris, and tinea corporis caused by dermatophytes including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum [3]. Unlike its successor terbinafine, naftifine is not orally bioavailable due to extensive first-pass metabolism, a characteristic that defines its strict topical-only application profile [4].

Why Naftifine Hydrochloride Cannot Be Interchanged with Other Allylamine or Azole Antifungals: Procurement Risk Analysis


Within the topical antifungal armamentarium, naftifine hydrochloride occupies a distinct position that precludes simple substitution with other allylamines (e.g., terbinafine) or cross-class alternatives (e.g., clotrimazole, butenafine). Three critical factors drive this differentiation: First, the intrinsic potency gap between compounds is substantial—butenafine exhibits 4- to 130-fold lower MICs than naftifine against dermatophytes, while terbinafine demonstrates approximately 7-fold greater enzyme inhibition potency (IC50 15.8 nM vs. 114.6 nM) [1][2]. Second, naftifine is the sole allylamine that remains exclusively topical due to extensive first-pass metabolism, whereas terbinafine is available in both topical and systemic formulations, carrying distinct safety and regulatory considerations [3]. Third, naftifine possesses intrinsic anti-inflammatory activity at least equal to clotrimazole/hydrocortisone combination therapy, enabling corticosteroid-sparing monotherapy—a property not uniformly documented across all topical antifungals [4]. These quantitative and qualitative distinctions necessitate compound-specific procurement decisions based on the precise clinical or experimental application, formulation compatibility requirements, and the therapeutic profile sought.

Naftifine Hydrochloride Procurement Evidence: Quantitative Head-to-Head and Cross-Study Comparative Data


Clinical Non-Inferiority of Naftifine 2% vs. Terbinafine 1% in Dermatophytosis: Phase III RCT Composite Cure Data

In a Phase III randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority trial (CTRI/2022/03/041466) involving 268 patients with dermatophytosis, naftifine hydrochloride 2% cream applied once daily for 2 weeks demonstrated composite cure rates numerically exceeding those of terbinafine hydrochloride 1% cream [1][2]. Composite cure (defined as both clinical and mycological cure at end of treatment) was observed in 94.07% of the naftifine group versus 87.97% in the terbinafine group, representing an absolute difference of +6.1 percentage points [2]. The global efficacy assessment score was 3.59 for naftifine and 3.48 for terbinafine, with no statistically significant difference between groups, confirming non-inferiority [2].

Dermatophytosis Clinical trial Topical antifungal Non-inferiority

In Vitro Enzyme Inhibition Potency: Naftifine vs. Terbinafine IC50 Comparison Against Trichophyton rubrum Squalene Epoxidase

Biochemical characterization of microsomal squalene epoxidase activity from Trichophyton rubrum revealed differential inhibitory potencies among allylamines and related antifungals. Terbinafine exhibited an IC50 of 15.8 nM against T. rubrum squalene epoxidase, whereas naftifine demonstrated a lower potency with an IC50 of 114.6 nM—a 7.3-fold difference in enzyme inhibition [1]. For context, the thiocarbamates tolciclate (IC50 28.0 nM) and tolnaftate (IC50 51.5 nM) also showed intermediate potency, while the morpholine amorolfine exhibited only weak inhibition (IC50 30 μM) [1].

Squalene epoxidase IC50 Trichophyton rubrum Allylamine

Comparative In Vitro MIC Values: Naftifine vs. Butenafine Against Dermatophytes

In vitro susceptibility testing of benzylamine and allylamine antifungals against dermatophyte clinical isolates demonstrates a substantial potency gradient favoring butenafine over naftifine. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for butenafine against Trichophyton mentagrophytes and Microsporum canis ranged from 0.012 to 0.05 mg/L, values that are 4- to 130-fold lower than those obtained for naftifine, tolnaftate, clotrimazole, and bifonazole under comparable test conditions [1]. Additionally, butenafine exhibited greater activity than naftifine specifically against Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum [1]. Naftifine's own MIC against dermatophytes has been established as 0.01-0.2 μg/mL on agar and 0.2-2 μg/mL in broth in separate studies, values described as lower than imidazoles and equivalent to tolnaftate or griseofulvin [2].

MIC Dermatophytes Butenafine Antifungal susceptibility

Anti-Inflammatory Activity Parity: Naftifine Monotherapy vs. Clotrimazole/Hydrocortisone Combination

In a multicenter, double-blind, randomized, parallel-group study conducted in general practice, 265 patients with clinically diagnosed fungal skin infections were treated with either naftifine monotherapy (Exoderil®) or a combination of 1% clotrimazole plus 1% hydrocortisone (CHC; Canesten HC®) applied twice daily for 4 weeks [1]. Clinical results demonstrated no clinically identifiable difference between the two preparations in terms of disease resolution, indicating that naftifine possesses anti-inflammatory activity at least equal to the corticosteroid-containing combination [1]. Mechanistic support for this activity derives from in vitro studies showing that naftifine inhibits leukotriene B4 release from human polymorphonuclear granulocytes at concentrations of 6.4 μg/mL, with complete blockade achieved at 640 μg/mL [2].

Anti-inflammatory Corticosteroid-sparing Clotrimazole Hydrocortisone

Broad-Spectrum In Vitro Activity Profile: Naftifine MIC Distribution Across Fungal Genera

Naftifine exhibits a characteristic in vitro activity spectrum with steep potency gradients across fungal genera, a profile that distinguishes it from broader-spectrum azoles and the narrower dermatophyte-focused allylamine terbinafine. Against dermatophytes (38 strains), naftifine demonstrates MIC values ranging from 0.1 to 0.2 μg/mL [1]. Activity against Aspergillus species (6 strains) shows reduced potency with MICs ranging from 0.8 to 12.5 μg/mL—a 4- to 125-fold reduction compared to dermatophytes [1]. Against Sporothrix schenckii (2 strains), MICs of 0.8 and 1.5 μg/mL were recorded [1]. Yeasts of the genus Candida (77 strains) exhibit markedly lower susceptibility, with MICs ranging from 1.5 to >100 μg/mL—a 7.5- to >1000-fold reduction relative to dermatophyte potency [1]. Notably, naftifine's efficacy is pH-dependent, rising with increasing pH values, and is unaffected by organism density in the test medium [1].

Antifungal spectrum MIC distribution Dermatophytes Candida Aspergillus

Formulation Intellectual Property Protection: Active Gel Composition Patent for Naftifine Topical Delivery

U.S. Patent No. 10,166,205, assigned to Legacy Pharma Inc., protects a specific gel composition for topical administration containing naftifine or a pharmaceutically acceptable salt thereof [1]. The patented formulation comprises naftifine hydrochloride combined with a solvent, a non-carbomer rheology modifier, a polysorbate solubilizing agent, and an amine pH adjuster [1]. This patent protects the NAFTIN® branded gel product and is included in NDA 204286 approved June 27, 2013 [1]. Additionally, patent applications exist for hydroalcoholic foam formulations containing 2-4% naftifine hydrochloride designed for tinea capitis treatment, representing alternative topical delivery platforms [2].

Formulation patent Gel composition Intellectual property Procurement

Naftifine Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Corticosteroid-Sparing Topical Antifungal Monotherapy Development

Naftifine hydrochloride is optimally positioned for formulation development projects requiring antifungal efficacy combined with intrinsic anti-inflammatory activity without corticosteroid co-formulation. The Phase III evidence establishing clinical parity with clotrimazole/hydrocortisone combination therapy [1] supports naftifine as a single-agent alternative in dermatophytosis treatment. This application scenario is particularly relevant for developing markets where combination products face regulatory complexity, for pediatric formulations where corticosteroid exposure is preferably minimized, and for over-the-counter product development seeking a differentiated anti-inflammatory claim. The demonstrated composite cure rate of 94.07% in direct comparison with terbinafine 1% [2] further reinforces naftifine's suitability for high-efficacy topical monotherapy products.

Antifungal Susceptibility Testing Reference Compound Procurement

Naftifine hydrochloride serves as an essential reference compound in antifungal susceptibility testing panels due to its well-characterized MIC distribution across diverse fungal genera. The established MIC ranges—0.1-0.2 μg/mL for dermatophytes (38 strains), 0.8-12.5 μg/mL for Aspergillus species, and 1.5 to >100 μg/mL for Candida species [3]—provide validated quality control benchmarks for allylamine-class antifungal testing. Procurement of high-purity naftifine hydrochloride (≥99% by HPLC) is indicated for clinical microbiology laboratories conducting dermatophyte susceptibility surveillance, for pharmaceutical quality control departments validating antifungal preservative efficacy, and for academic research groups investigating mechanisms of allylamine resistance in dermatophyte isolates.

Comparative Efficacy Studies in Dermatophytosis Clinical Development Programs

Naftifine hydrochloride 2% cream is indicated as an active comparator arm in clinical trials evaluating novel topical antifungal agents for dermatophytosis. The availability of robust Phase III efficacy and safety data against terbinafine 1% cream [2] provides a validated benchmark for non-inferiority or superiority trial designs. The demonstrated composite cure rate of 94.07% with once-daily application for 2 weeks establishes a high efficacy threshold against which new chemical entities or novel formulations must be compared. This application is particularly relevant for contract research organizations conducting dermatology trials and for pharmaceutical companies developing next-generation allylamine derivatives or alternative mechanism antifungal agents targeting dermatophyte infections.

Topical Gel and Foam Formulation Development with Patent-Cleared Excipient Systems

Naftifine hydrochloride procurement for formulation development requires consideration of the existing intellectual property landscape. The active pharmaceutical ingredient itself is off-patent and available from multiple suppliers with seven active drug master files on record [4]. However, specific gel compositions protected by U.S. Patent 10,166,205 [4] and foam formulation patent applications [5] require freedom-to-operate analysis for commercial product development. Generic formulation developers should focus on alternative rheology modifiers distinct from the patented non-carbomer system, while innovative developers may pursue novel delivery platforms such as nanoemulgels that have demonstrated enhanced stability and prolonged therapeutic effects in preclinical studies. This scenario applies primarily to pharmaceutical development scientists, generic drug manufacturers, and contract development and manufacturing organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naftifine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.